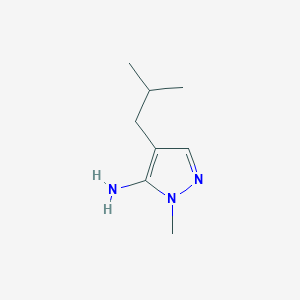

1-methyl-4-(2-methylpropyl)-1H-pyrazol-5-amine

Description

Properties

Molecular Formula |

C8H15N3 |

|---|---|

Molecular Weight |

153.22 g/mol |

IUPAC Name |

2-methyl-4-(2-methylpropyl)pyrazol-3-amine |

InChI |

InChI=1S/C8H15N3/c1-6(2)4-7-5-10-11(3)8(7)9/h5-6H,4,9H2,1-3H3 |

InChI Key |

KRTOGGIQTVVWDR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=C(N(N=C1)C)N |

Origin of Product |

United States |

Preparation Methods

Pyrazole Ring Construction

The foundational step in synthesizing 1-methyl-4-(2-methylpropyl)-1H-pyrazol-5-amine is the formation of the pyrazole ring. Commonly, pyrazoles are synthesized via cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds or their equivalents.

Hydrazine and β-ketonitriles: The condensation of β-ketonitriles with hydrazines is a versatile and widely used method to yield 5-aminopyrazoles. This reaction proceeds via initial hydrazone formation followed by cyclization involving the nitrile group, efficiently producing the 5-amino substituent on the pyrazole ring.

Sonication-assisted cyclization: An alternative rapid and efficient method employs sonication to facilitate the cyclization of hydrazine hydrate with carboxylic acid derivatives converted to esters and oxonitriles, yielding pyrazole derivatives with good yields.

Amination at the 5-Position

The amino group at the 5-position of the pyrazole ring can be introduced through several approaches:

Direct synthesis of 5-aminopyrazoles: Using β-ketonitriles and hydrazines directly yields 5-aminopyrazoles due to the cyclization mechanism that installs the amino group at this position.

Substitution of halogenated pyrazoles: A halogenated pyrazole (e.g., 5-bromo-1-methyl-1H-pyrazole) can be converted to the corresponding 5-aminopyrazole via nucleophilic substitution using amine sources or by hydrolysis of carbamate intermediates.

Hydrolysis of carbamate intermediates: A tert-butyl carbamate derivative of the bromopyrazole can be hydrolyzed under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine at the 5-position.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Pyrazole ring formation | β-ketonitrile + hydrazine hydrate, reflux | 5-aminopyrazole core |

| 2 | N-1 methylation | Methyl halide + base | 1-methyl-5-aminopyrazole |

| 3 | Alkylation at 4-position carbon | Isobutyl halide + base | 1-methyl-4-(2-methylpropyl)-5-aminopyrazole |

| 4 | Purification | Crystallization or chromatography | Pure target compound |

Alternative and Industrial Considerations

Avoidance of hazardous reagents: Some patented methods avoid the use of highly toxic or hazardous reagents such as n-butyl lithium or cyanogen bromide by employing safer intermediates and milder reaction conditions.

Use of continuous flow reactors: For scale-up, continuous flow synthesis can improve yield and purity by optimizing reaction times and temperature control during alkylation and amination steps.

Sonication and microwave-assisted synthesis: These techniques reduce reaction times and improve yields in pyrazole ring construction and cyclization steps.

Research Findings and Optimization

The condensation of β-ketonitriles with hydrazines is noted for high selectivity and yield of 5-aminopyrazoles, with reaction times ranging from 0.5 to 8 hours and temperatures from ambient to 110 °C.

Alkylation reactions to introduce the 2-methylpropyl group require controlled temperature (20–110 °C) and reaction times (0.1–15 h) to minimize by-products and maximize selectivity for the 1,3-substituted pyrazole isomer.

Hydrolysis of carbamate intermediates to free amines is efficiently performed at room temperature using trifluoroacetic acid, followed by neutralization and extraction steps to isolate the amine.

Summary Table of Key Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-(2-methylpropyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrazole derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

1-Methyl-4-(2-methylpropyl)-1H-pyrazol-5-amine is being investigated for its potential biological activities, including:

- Antitumor Activity : Studies have shown that this compound can induce apoptosis in cancer cells. For instance, a study tested its effects on MDA-MB-231 (breast cancer) and Hs 578T cell lines, demonstrating significant apoptotic activity in a dose-dependent manner.

- Anti-inflammatory Properties : The compound has been noted to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation processes. This suggests potential applications in treating inflammatory diseases.

- Antimicrobial Activity : Research indicates effectiveness against resistant bacterial strains, highlighting its potential as an antimicrobial agent.

2. Organic Synthesis

In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various substitution reactions, making it valuable in the development of new chemical entities .

Case Study 1: Anticancer Potential

A notable study explored the anticancer effects of 1-methyl-4-(2-methylpropyl)-1H-pyrazol-5-amine on multiple cancer cell lines:

- Cell Lines Tested : MDA-MB-231 and Hs 578T.

- Methodology : Cells were treated with varying concentrations over 72 hours, and apoptotic activity was quantified using fluorescence assays.

The results indicated that the compound significantly induced apoptosis in a dose-dependent manner, suggesting its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Activity

Another area of research focused on the anti-inflammatory properties of this compound. It was found to effectively inhibit COX enzymes, which are critical targets in the treatment of inflammatory conditions. The study highlighted its potential application in developing anti-inflammatory drugs .

Summary of Biological Activities

The following table summarizes the observed biological activities of 1-methyl-4-(2-methylpropyl)-1H-pyrazol-5-amine:

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antitumor | Induction of apoptosis in cancer cells | |

| Anti-inflammatory | Inhibition of COX enzymes | |

| Antimicrobial | Activity against resistant bacterial strains |

Mechanism of Action

The mechanism of action of 1-methyl-4-(2-methylpropyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Position and Steric Effects

1-Methyl-3-(2-methylpropyl)-1H-pyrazol-5-amine (CAS: 118430-72-1)

- Molecular formula : C₈H₁₅N₃

- Key difference : The isobutyl group is at position 3 instead of 4.

- For example, thrombin inhibitors with substituents at position 3 show enhanced activity due to optimized steric fit in enzyme active sites . In contrast, the 4-isobutyl derivative may exhibit distinct pharmacokinetic properties .

1-Methyl-4-(propan-2-yl)-1H-pyrazol-5-amine (Isopropyl derivative)

- Molecular formula : C₇H₁₃N₃

- Key difference : The substituent at position 4 is isopropyl (branched C₃) instead of isobutyl (branched C₄).

Aromatic vs. Aliphatic Substituents

1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine (CAS: 41554-51-2)

- Molecular formula : C₁₆H₁₅N₃O

- Key difference : Aromatic substituents (methoxyphenyl and phenyl) replace aliphatic groups.

- Impact : The electron-donating methoxy group enhances resonance stabilization, increasing stability under acidic conditions. However, the bulky aromatic rings may reduce solubility in aqueous media compared to the aliphatic isobutyl derivative .

1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine

- Molecular formula : C₈H₉N₃S

- Key difference : A thiophene ring is attached via a methylene group.

- However, this compound exhibits higher acute toxicity (H302, H315) compared to the aliphatic isobutyl derivative .

Antimicrobial Activity

- 1-(4-Methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives (e.g., C₁₃H₁₇N₃O) show moderate activity against Staphylococcus aureus. The cyclopropyl group enhances rigidity, possibly improving target engagement .

Enzyme Inhibition

- Pyrazole-based thrombin inhibitors with substituents at position 3 demonstrate IC₅₀ values in the nanomolar range. The isobutyl group’s bulkiness in the target compound may hinder optimal binding to thrombin’s active site compared to smaller substituents .

Physicochemical Properties

Key observations :

- The hydrochloride salt of the target compound shows improved solubility compared to non-salt forms.

Biological Activity

1-Methyl-4-(2-methylpropyl)-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula: CHN

- Molecular Weight: Approximately 170.23 g/mol

- Structure: It features a five-membered pyrazole ring with a methyl group and a branched alkyl chain (2-methylpropyl), contributing to its unique properties.

The biological activity of 1-methyl-4-(2-methylpropyl)-1H-pyrazol-5-amine is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate enzyme activity or receptor signaling, leading to various biological effects such as:

- Inhibition of Cyclooxygenase (COX) Enzymes: This action reduces inflammation, making it a candidate for anti-inflammatory therapies.

- Anticancer Properties: The compound has shown potential in inhibiting tumor cell proliferation, particularly in specific cancer cell lines.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives can inhibit COX enzymes, which play a crucial role in the inflammatory process. The ability of 1-methyl-4-(2-methylpropyl)-1H-pyrazol-5-amine to modulate these enzymes suggests its potential as an anti-inflammatory agent. In vitro studies demonstrated that this compound significantly reduced pro-inflammatory cytokines in various cellular models .

Anticancer Activity

Several studies have explored the anticancer properties of this compound. For instance, it was tested against different tumor cell lines, showing notable antiproliferative effects. The compound's mechanism likely involves the induction of apoptosis and inhibition of cell cycle progression in cancer cells .

Table 1: Summary of Biological Activities

Table 2: Structure-Activity Relationship (SAR)

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 1-Methyl-4-(2-methylpropyl)-1H-pyrazol-5-amine | Not Available | Core pyrazole structure with anti-inflammatory properties |

| 3-Methyl-4-(2-methylpropyl)-1H-pyrazol-5-amine | 1311416-79-1 | Variation in methyl group position affecting activity |

| 5-Methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine | 405548-39-2 | Similar structure with different substitution |

Case Studies

Case Study 1: Anti-inflammatory Effects

In a study focusing on neuroinflammation, 1-methyl-4-(2-methylpropyl)-1H-pyrazol-5-amine was evaluated for its effects on lipopolysaccharide (LPS)-induced inflammation in BV-2 microglial cells. Results indicated a significant reduction in the production of inflammatory mediators such as nitric oxide and cytokines . This suggests a promising role for the compound in treating neuroinflammatory conditions.

Case Study 2: Anticancer Potential

Another investigation assessed the compound's efficacy against various cancer cell lines using an MTT assay. The results showed that the compound inhibited cell growth effectively, with IC50 values comparable to established anticancer agents. Further mechanistic studies revealed that the compound triggered apoptotic pathways, highlighting its potential as a lead compound for anticancer drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.